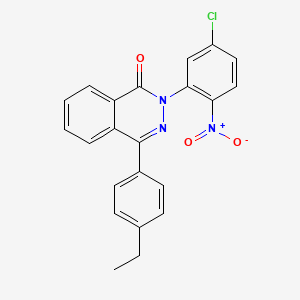
2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone, also known as CNP-Phth, is a synthetic compound with potential applications in scientific research. This molecule has a unique structure that makes it an interesting subject for investigation. In
Wirkmechanismus
The mechanism of action of 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has also been shown to inhibit angiogenesis by suppressing VEGF expression.
Biochemical and Physiological Effects:
2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and inhibit angiogenesis by suppressing the expression of VEGF.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone is its unique structure, which makes it an interesting subject for investigation. 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has also been shown to have high purity and high yield when synthesized using a multi-step process. However, one limitation of 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the investigation of 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone. One direction is to further investigate its mechanism of action to better understand its anti-cancer, anti-inflammatory, and anti-angiogenic effects. Another direction is to explore its potential applications in drug delivery and material science. Additionally, the development of new derivatives of 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone may lead to the discovery of new compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone is a synthetic compound with potential applications in scientific research. Its unique structure, high purity, and high yield make it an interesting subject for investigation. 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic effects, and has potential applications in drug discovery and material science. However, its potential toxicity and limited understanding of its mechanism of action are important considerations. Further investigation of 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone may lead to the discovery of new compounds with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone involves a multi-step process that includes the condensation of 5-chloro-2-nitroaniline with 4-ethylbenzaldehyde, followed by a cyclization reaction. The final product is obtained after purification and recrystallization. This method has been reported to yield high purity and high yield of 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has been used in various scientific research applications, including cancer research, drug discovery, and material science. In cancer research, 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. In material science, 2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)-1(2H)-phthalazinone has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-4-(4-ethylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-2-14-7-9-15(10-8-14)21-17-5-3-4-6-18(17)22(27)25(24-21)20-13-16(23)11-12-19(20)26(28)29/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZGABZABOZNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

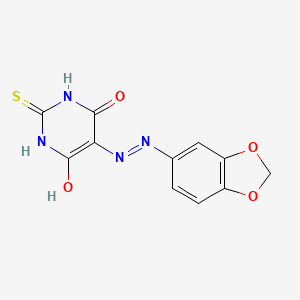
![2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038251.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)
![5-ethyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038281.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6038287.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6038290.png)
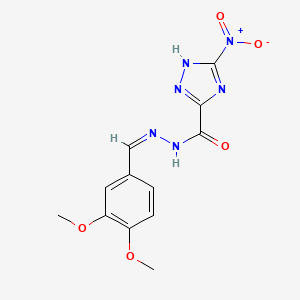
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6038298.png)
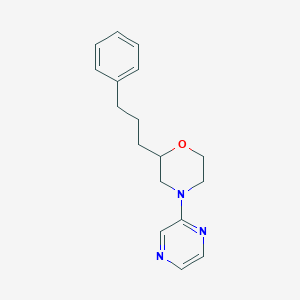
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B6038320.png)
![1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6038330.png)
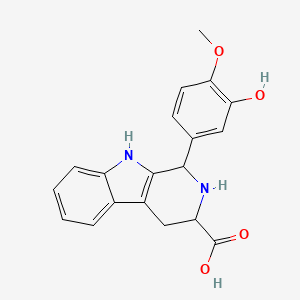
![8-bromo-N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6038336.png)
![N-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}acetamide](/img/structure/B6038338.png)